

An In-depth Technical Guide to Quinidine N-oxide (CAS 70116-00-6)

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Compound of Interest

Compound Name: Quinidine N-oxide

Cat. No.: B10779014

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Abstract

This technical guide provides a comprehensive overview of **Quinidine N-oxide**, a primary metabolite of the antiarrhythmic drug quinidine. This document consolidates essential physicochemical data, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic pathways, pharmacokinetics, and electrophysiological effects. The information is presented to support researchers and professionals in drug development and related scientific fields. All quantitative data is summarized in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction

Quinidine N-oxide, with the CAS number 70116-00-6, is a significant metabolite of quinidine, a class IA antiarrhythmic agent.^[1] The parent compound, quinidine, has a long history in the management of cardiac arrhythmias. Understanding the properties and behavior of its metabolites is crucial for a complete pharmacological and toxicological profile. **Quinidine N-oxide** is formed in the liver primarily through the action of cytochrome P450 enzymes.^[2] While generally considered to be pharmacologically less active than its parent compound, its formation and clearance are important aspects of quinidine's overall pharmacokinetic profile. This guide aims to provide a detailed technical resource on **Quinidine N-oxide**.

Physicochemical Properties

A summary of the known physicochemical properties of **Quinidine N-oxide** is presented in Table 1.

Table 1: Physicochemical Properties of **Quinidine N-oxide**

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| CAS Number | 70116-00-6 | [1] |
| Molecular Formula | C ₂₀ H ₂₄ N ₂ O ₃ | [1] |
| Molecular Weight | 340.42 g/mol | [1] |
| IUPAC Name | (9S)-6'-Methoxycinchonan-9-ol 1-Oxide | [1] |
| Melting Point | 145-149 °C | [3] |
| Solubility | Soluble in DMSO and Methanol. | [3] |
| Appearance | Likely a solid, based on melting point. | |

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of **Quinidine N-oxide** is not readily available in the reviewed literature, a plausible and effective method can be adapted from the synthesis of its diastereomer, quinine-N-oxide. The oxidation of the tertiary amine on the quinuclidine ring is the key transformation. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. A particularly effective and regioselective method for the analogous quinine-N-oxide employs ozone.

Experimental Protocol: Synthesis of Quinidine N-oxide (Proposed)

This proposed protocol is based on the ozonolysis method successfully used for the synthesis of quinine-N-oxide.

Materials:

- Quinidine
- Acetone (reagent grade)
- Deionized water
- Ozone generator
- Reaction flask with a gas inlet tube
- Low-temperature bath (-15 °C to 0 °C)
- Nitrogen gas supply
- Rotary evaporator
- Silica gel for column chromatography
- Eluent (e.g., a mixture of methanol and acetone)

Procedure:

- Prepare a solution of quinidine in a 95:5 mixture of acetone and water.
- Cool the reaction flask to a temperature between -15 °C and 0 °C using a low-temperature bath.
- Bubble ozone gas through the solution at a low flow rate. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction (disappearance of the starting material), purge the solution with nitrogen gas to remove any residual ozone.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

- Purify the crude **Quinidine N-oxide** using silica gel column chromatography with an appropriate eluent system (e.g., methanol:acetone 1:1) to obtain the pure product.

Characterization

The synthesized **Quinidine N-oxide** should be characterized using standard analytical techniques to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are essential for structural elucidation. While specific data for **Quinidine N-oxide** is not readily published, the spectra are expected to be very similar to those of its diastereomer, quinine-N-oxide, with characteristic shifts indicative of the N-oxide formation on the quinuclidine ring. A detailed analysis, including 2D NMR techniques like COSY, would confirm the full structure.[4][5][6]
- Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of **Quinidine N-oxide**. The fragmentation pattern is expected to be characteristic of N-oxides, with a notable loss of an oxygen atom ($[\text{M}+\text{H}-16]^+$).[7] The fragmentation of the related quinine-N-oxide shows a protonated molecular ion at m/z 341, with product ions at m/z 323, 296, 198, 186, and 160.[8]
- Infrared (IR) Spectroscopy: The IR spectrum of **Quinidine N-oxide** would be expected to show a characteristic N-O stretching vibration. For heterocyclic N-oxides, this band typically appears in the region of $1250\text{-}1300\text{ cm}^{-1}$.

Analytical Methodology

High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative determination of quinidine and its metabolites, including **Quinidine N-oxide**, in biological matrices.

Experimental Protocol: Determination of Quinidine N-oxide in Plasma by HPLC-UV

This protocol is a composite based on several published methods for the analysis of quinidine and its metabolites.[9]

Materials and Reagents:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium formate or ammonium nitrate
- Phosphoric acid or ammonium hydroxide for pH adjustment
- Drug-free plasma for calibration standards and quality controls
- **Quinidine N-oxide** reference standard
- Internal standard (e.g., a structurally related compound not present in the sample)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Chromatographic Conditions:

- **Mobile Phase:** An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05 M ammonium formate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 93.5:6.5 (v/v) mixture of buffer and acetonitrile.
- **Flow Rate:** 1.0 mL/min
- **Column Temperature:** 30 °C
- **Detection Wavelength:** UV detection can be performed at a wavelength where quinidine and its metabolites have significant absorbance, for example, around 235 nm or 254 nm. Fluorescence detection (excitation ~340 nm, emission ~425 nm) can offer higher sensitivity and selectivity.

Sample Preparation (Protein Precipitation):

- To 250 µL of plasma sample in a microcentrifuge tube, add the internal standard.
- Add 500 µL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen if concentration is needed, or inject directly into the HPLC system.
- If evaporated, reconstitute the residue in a known volume of the mobile phase before injection.

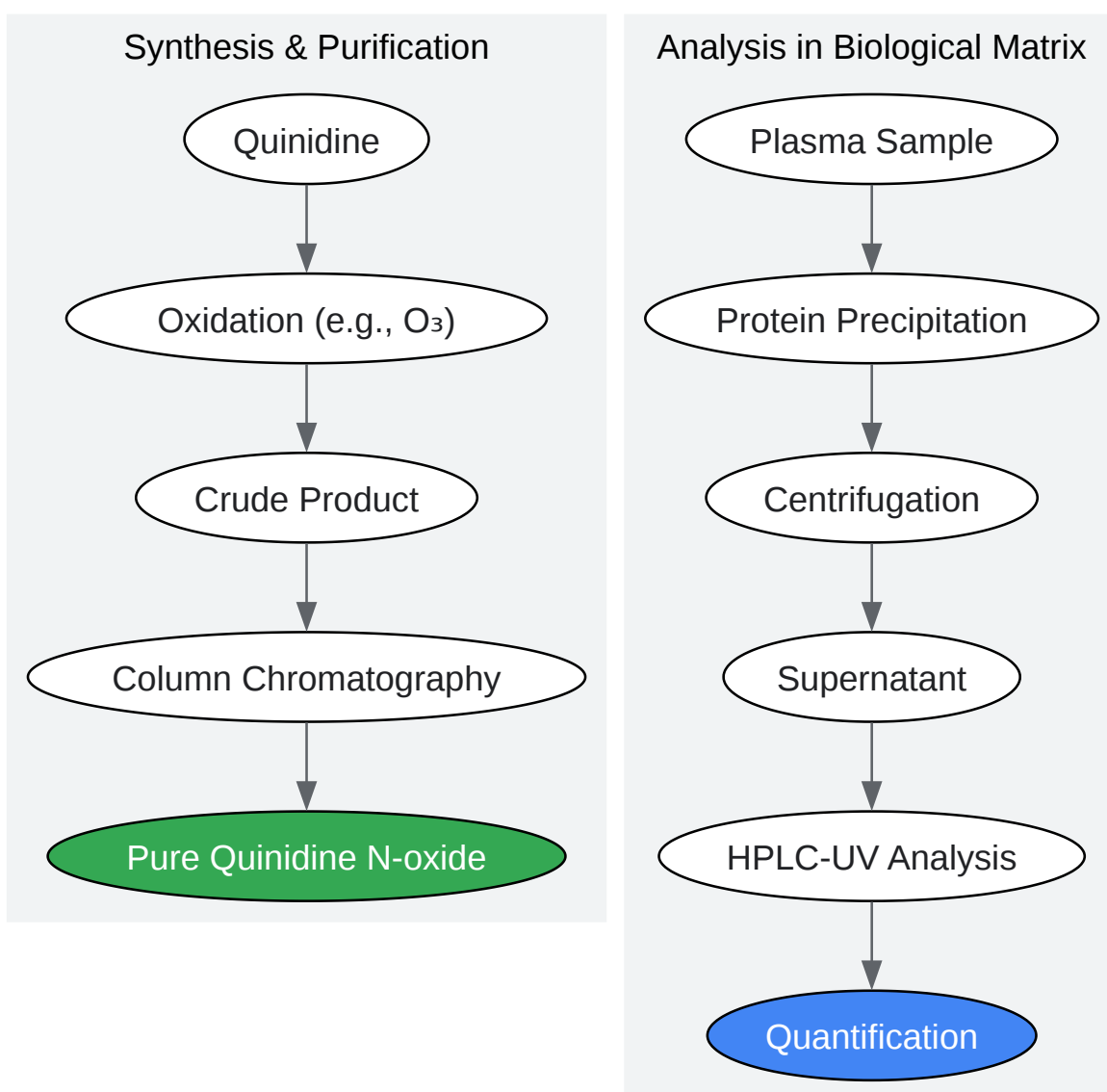
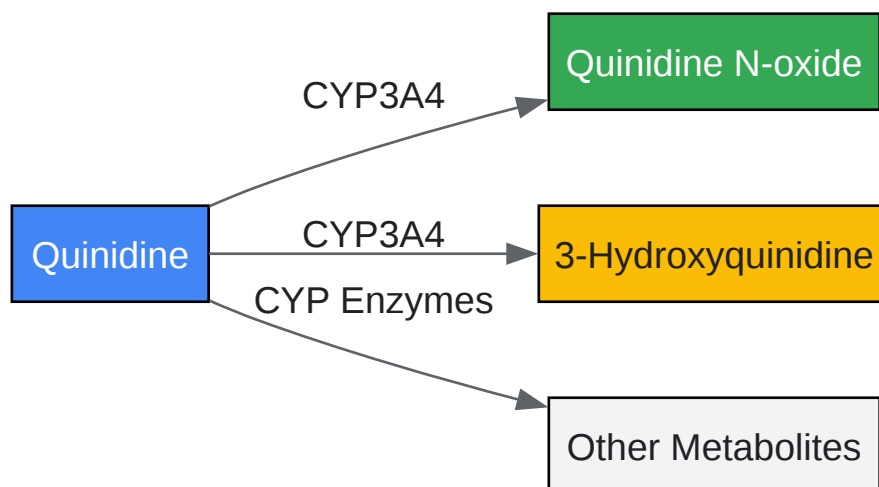
Calibration and Quantification:

- Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of **Quinidine N-oxide** and the internal standard.
- Process the calibration standards and unknown samples as described above.
- Construct a calibration curve by plotting the peak area ratio of **Quinidine N-oxide** to the internal standard against the concentration of the standards.
- Determine the concentration of **Quinidine N-oxide** in the unknown samples from the calibration curve.

Metabolism and Pharmacokinetics

Metabolic Pathway

Quinidine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. CYP3A4 is the major isoform responsible for the N-oxidation of quinidine to form **Quinidine N-oxide**.^[2] Other metabolites are also formed through hydroxylation and demethylation reactions.



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